2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a piperidine ring, a methoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxy group, and the attachment of the acetamide moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Methoxy-Substituted Compounds: Molecules with methoxy groups, such as methoxyphenyl derivatives.
Acetamide Derivatives: Compounds with acetamide moieties, such as N-phenylacetamides.
Uniqueness
The uniqueness of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29N3O3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O3/c1-16-7-9-24(10-8-16)13-19-12-20(26)21(28-3)14-25(19)15-22(27)23-18-6-4-5-17(2)11-18/h4-6,11-12,14,16H,7-10,13,15H2,1-3H3,(H,23,27) |
InChI Key |
OXBZPSZXMIQVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
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